8-Bromoguanosine
CAS No.: 4016-63-1
Cat. No.: VC20746864
Molecular Formula: C10H12BrN5O5
Molecular Weight: 362.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4016-63-1 |
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Molecular Formula | C10H12BrN5O5 |
Molecular Weight | 362.14 g/mol |
IUPAC Name | 2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Standard InChI | InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 |
Standard InChI Key | ASUCSHXLTWZYBA-UMMCILCDSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
SMILES | C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Canonical SMILES | C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Biological Significance
2.1 Role in Nucleic Acid Structures
Research indicates that 8-Bromoguanosine can influence the formation of G-quadruplex structures in RNA. These structures are significant for telomere stability and gene regulation. Studies have shown that substituting guanosine with 8-bromoguanosine can affect the thermal stability and folding topology of these G-quadruplexes, leading to novel structural configurations that may have implications in cancer biology and therapeutic development .
2.2 Pharmacological Applications
8-Bromoguanosine has been explored for its potential as an inhibitor of purine nucleoside phosphorylase, making it a candidate for cancer treatment and other diseases where purine metabolism is disrupted . Additionally, it has been studied in the context of cyclic GMP signaling pathways, demonstrating effects on vascular smooth muscle contraction and phosphatidylinositol hydrolysis .
Research Findings
3.1 Structural Studies
Recent studies have employed various techniques to elucidate the structural dynamics of G-quadruplexes formed with 8-bromoguanosine:
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Thermal Stability: The incorporation of bromine at the C8 position introduces steric hindrance that favors specific conformations within G-quadruplexes.
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Folding Topology: Substitutions with 8-bromoguanosine lead to mixed-parallel/antiparallel structures, which are distinct from those formed with natural guanosine .
3.2 In Vivo Studies
Investigations into the pharmacodynamics of 8-bromoguanosine have revealed its impact on cellular signaling pathways:
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Vascular Effects: Studies demonstrated that 8-bromoguanosine can modulate calcium release mechanisms in vascular smooth muscle cells, indicating its role in regulating blood pressure and vascular tone .
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Anti-inflammatory Potential: Preliminary research suggests that compounds related to 8-bromoguanosine may exhibit anti-inflammatory properties, although further studies are required to confirm these effects .
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